molecular formula C13H15FO2 B13527234 1-(2-Fluoro-5-methylphenyl)cyclopentane-1-carboxylic acid

1-(2-Fluoro-5-methylphenyl)cyclopentane-1-carboxylic acid

Cat. No.: B13527234
M. Wt: 222.25 g/mol
InChI Key: DEFBLNIQQYQDIO-UHFFFAOYSA-N
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Description

1-(2-Fluoro-5-methylphenyl)cyclopentane-1-carboxylic acid is an organic compound with a unique structure that includes a cyclopentane ring substituted with a carboxylic acid group and a fluorinated methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluoro-5-methylphenyl)cyclopentane-1-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-5-methylbenzene and cyclopentanone.

    Formation of Intermediate: The initial step involves the formation of an intermediate compound through a Friedel-Crafts acylation reaction, where cyclopentanone reacts with 2-fluoro-5-methylbenzene in the presence of a Lewis acid catalyst like aluminum chloride.

    Cyclization: The intermediate undergoes cyclization to form the cyclopentane ring structure.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced catalysts, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Fluoro-5-methylphenyl)cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(2-Fluoro-5-methylphenyl)cyclopentane-1-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Fluoro-5-methylphenyl)cyclopentane-1-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and metabolic stability, making it a valuable pharmacophore in drug design.

Comparison with Similar Compounds

    1-(Trifluoromethyl)cyclopentane-1-carboxylic acid: Similar structure but with a trifluoromethyl group instead of a fluoromethyl group.

    4-(2-Fluoro-4-methoxyphenyl)cyclopentane-1-carboxylic acid: Similar structure with an additional methoxy group on the phenyl ring.

Uniqueness: 1-(2-Fluoro-5-methylphenyl)cyclopentane-1-carboxylic acid is unique due to the specific positioning of the fluorine and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the cyclopentane ring adds to its structural complexity and potential for diverse applications.

Properties

Molecular Formula

C13H15FO2

Molecular Weight

222.25 g/mol

IUPAC Name

1-(2-fluoro-5-methylphenyl)cyclopentane-1-carboxylic acid

InChI

InChI=1S/C13H15FO2/c1-9-4-5-11(14)10(8-9)13(12(15)16)6-2-3-7-13/h4-5,8H,2-3,6-7H2,1H3,(H,15,16)

InChI Key

DEFBLNIQQYQDIO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)F)C2(CCCC2)C(=O)O

Origin of Product

United States

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